molecular formula C14H25NO5S B13461973 tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate

tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate

Cat. No.: B13461973
M. Wt: 319.42 g/mol
InChI Key: KVLDGZIQUQWDSS-UHFFFAOYSA-N
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Description

tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[211]hexan-2-yl}methyl)carbamate is a complex organic compound that features a bicyclic hexane structure

Preparation Methods

The synthesis of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.

Chemical Reactions Analysis

tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and tert-butyl carbamate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the development of bio-active compounds due to its sp3-rich chemical space

Mechanism of Action

The mechanism of action of tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate can be compared with other similar compounds such as tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate and tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique methanesulfonyloxy group in this compound distinguishes it from these similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C14H25NO5S

Molecular Weight

319.42 g/mol

IUPAC Name

[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[2.1.1]hexanyl]methyl methanesulfonate

InChI

InChI=1S/C14H25NO5S/c1-13(2,3)20-12(16)15-8-11-5-10-6-14(11,7-10)9-19-21(4,17)18/h10-11H,5-9H2,1-4H3,(H,15,16)

InChI Key

KVLDGZIQUQWDSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CC1(C2)COS(=O)(=O)C

Origin of Product

United States

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